2-Methyl-4-propylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-propyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-3-4-7-5-9-6(2)8-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTRSWJGYUCLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194794 | |
| Record name | 2-Methyl-4-propylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41981-63-9 | |
| Record name | 2-Methyl-4-propylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41981-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-propylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041981639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-propylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazole, 2-methyl-4-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Methyl 4 Propylthiazole and Its Derivatives
Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation
The formation of the thiazole ring is most classically achieved through the Hantzsch synthesis, a reliable and versatile method that has been adapted and modified extensively over more than a century. Contemporary approaches have focused on improving efficiency, yields, and environmental compatibility through one-pot and multicomponent strategies.
The Hantzsch thiazole synthesis, first described in 1887, is the most fundamental and widely used method for creating thiazole rings. The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide. scirp.org The reaction proceeds via an initial SN2 reaction, followed by an intramolecular attack and subsequent dehydration to form the aromatic thiazole ring. chemsynthesis.com This method is known for its simplicity and generally high yields. chemsynthesis.com
Modern adaptations have sought to enhance the efficiency and scope of the Hantzsch synthesis. Key advancements include:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. This technique has been successfully applied to the synthesis of various thiazole derivatives. scirp.org
Green Chemistry Approaches : To align with the principles of green chemistry, modifications using environmentally benign solvents like glycerol (B35011) or solvent-free conditions have been developed. These methods reduce waste and simplify product isolation. scirp.org
Catalysis : While the classical Hantzsch synthesis often proceeds without a catalyst, modern variants may employ catalysts to improve reaction rates and yields. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in one-pot Hantzsch-type syntheses. orgsyn.org
Control of Regioselectivity : When using N-substituted thioureas, the reaction can potentially yield two different isomers. Studies have shown that adjusting reaction conditions, such as performing the synthesis under acidic conditions (e.g., in an HCl-EtOH mixture), can influence the regioselectivity of the cyclization, favoring the formation of specific isomers. chemspider.com
Table 1: Comparison of Classical and Modern Hantzsch Synthesis Conditions
| Feature | Classical Hantzsch Synthesis | Modern Adaptations | Example |
|---|---|---|---|
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation | Synthesis of 2-cyanomethyl-4-phenylthiazoles in 3.5-4.5 minutes. scirp.org |
| Solvent | Ethanol (B145695), Methanol | Glycerol, Water, or Solvent-Free | Grinding reactants in a mortar with a few drops of ethanol. guidechem.com |
| Catalyst | Typically None | Heterogeneous Catalysts (e.g., SiW/SiO₂) | One-pot synthesis using silica (B1680970) supported tungstosilisic acid. orgsyn.org |
| Reaction Time | Hours | Minutes | Reflux for 2 hours vs. microwave for 30 minutes. chemsynthesis.com |
| Work-up | Extraction and Purification | Simple Filtration or Precipitation | Product precipitates upon dilution with water. scirp.org |
Building on the principles of the Hantzsch synthesis, one-pot and multicomponent reactions (MCRs) have emerged as highly efficient strategies for assembling thiazole systems. These reactions combine two or more synthetic steps into a single operation without isolating intermediates, which saves time, resources, and reduces waste.
A common one-pot approach involves the reaction of a ketone, a halogenating agent, and a thioamide in a single vessel. nih.gov For example, 2-aminothiazoles can be synthesized in a one-pot reaction from an acetophenone (B1666503) derivative, a halogen source like trichloroisocyanuric acid (TCCA), and thiourea, facilitated by a nanocatalyst. nih.gov
Three-component reactions further enhance this efficiency. A notable example is the condensation of an α-haloketone, thiosemicarbazide, and a β-dicarbonyl compound (like acetylacetone) in refluxing ethanol to produce complex 2-pyrazolyl-4-aryl-thiazoles in a single step with good yields. researchgate.net Such MCRs are valued for their operational simplicity and ability to rapidly generate molecular complexity from readily available starting materials. researchgate.netgoogle.com
Targeted Synthesis of 2-Methyl-4-propylthiazole
The targeted synthesis of this compound is most directly achieved via the Hantzsch thiazole synthesis, which requires the careful selection of appropriate precursors to furnish the desired substitution pattern on the thiazole ring.
To synthesize this compound, the Hantzsch reaction requires two specific precursors:
A Thioamide : To provide the C2-substituent and the N-C-S backbone. For a methyl group at the 2-position, thioacetamide (B46855) is the required reagent.
An α-Haloketone : To provide the C4- and C5-substituents and the remaining carbon atom of the ring. To install a propyl group at the 4-position, a 1-halo-2-pentanone, such as 1-bromo-2-pentanone , is necessary.
The reaction pathway involves the nucleophilic sulfur of thioacetamide attacking the α-carbon of 1-bromo-2-pentanone, displacing the bromide ion. The resulting intermediate then undergoes cyclization via the attack of the nitrogen atom on the ketone's carbonyl carbon, followed by dehydration to yield the aromatic this compound ring.
The yield of thiazole synthesis is highly dependent on the optimization of various reaction parameters. While specific optimization data for this compound is not extensively published, general principles from analogous Hantzsch reactions can be applied. Key variables that are typically optimized include the choice of solvent, reaction temperature, reaction time, and the presence or absence of a catalyst.
For instance, in a study on the one-pot synthesis of Hantzsch thiazole derivatives, various solvents were screened, including water, ethanol, methanol, and butanol. orgsyn.org The temperature was also varied, with reactions tested at both ambient temperature (25 °C) and under reflux conditions. The amount of catalyst was systematically adjusted to find the optimal loading for maximizing yield. This systematic approach ensures that the reaction proceeds efficiently, with high conversion and selectivity, while minimizing reaction time and the formation of byproducts.
Table 2: General Parameters for Optimization of Thiazole Synthesis
| Parameter | Variables to Consider | Desired Outcome |
|---|---|---|
| Solvent | Polarity (e.g., Ethanol, Methanol, Dichloromethane, Acetonitrile), Green alternatives (e.g., Water, Glycerol) | Good solubility of reactants, minimal side reactions, ease of product isolation. |
| Temperature | Ambient, Reflux, or specific set points (e.g., 65 °C, 80 °C) | Sufficient energy to overcome activation barrier without degrading reactants or products. |
| Catalyst | Type (e.g., Acidic, Basic, Nanocatalyst), Loading (e.g., mol%) | Increased reaction rate, improved yield, potential for recyclability. |
| Reaction Time | Minutes to hours | Shortest time required to achieve maximum conversion, monitored by TLC. |
| Stoichiometry | Molar ratio of reactants (e.g., 1:1, 1:1.2) | Maximizing the consumption of the limiting reagent. |
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound involves systematically modifying the core structure. This can be achieved either by using different starting materials in the primary Hantzsch synthesis or by performing subsequent chemical transformations on the pre-formed thiazole ring.
To create analogs, one can vary the precursors:
Varying the Thioamide : Using thiopropionamide (B1302760) instead of thioacetamide with 1-bromo-2-pentanone would yield 2-Ethyl-4-propylthiazole.
Varying the α-Haloketone : Reacting thioacetamide with 1-bromo-2-butanone (B1265390) would produce 2,4-Dimethylthiazole, while using 3-bromo-2-hexanone would result in 2-Methyl-4-ethyl-5-methylthiazole.
Alternatively, functional groups can be introduced onto the this compound core. For example, if a precursor like 5-acetyl-4-methyl-2-(methylamino)thiazole is synthesized, the acetyl group can be brominated to form an α-bromoketone. nih.gov This new functional group serves as a handle for further reactions, such as condensation with other heterocyclic amines or thiosemicarbazones to build more complex, multi-ring derivatives. nih.gov This strategy allows for the creation of a library of related compounds for further study.
Strategies for Regioselective and Stereoselective Functionalization of the Thiazole Ring
The functionalization of the thiazole ring at specific positions is crucial for developing new derivatives with desired properties. Regioselective and stereoselective methods allow for the controlled introduction of substituents, which is essential for structure-activity relationship studies.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of thiazoles. For instance, Pd(II) complexes, derived from Pd(0) species and carboxylic acids, have been shown to facilitate the C-H functionalization of unsubstituted thiazole with high C5 selectivity. researchgate.netnih.gov This approach has been successfully applied in the syn-hydroarylation of diaryl alkynes with thiazoles, providing access to thiazole-containing triarylethylenes. nih.govfigshare.com This method is also compatible with other azoles, highlighting its versatility in synthesizing various trisubstituted olefins. researchgate.netnih.gov
Sequential and programmed C-H activation strategies offer another avenue for the diversified synthesis of multifunctionalized thiazole derivatives. rsc.org Through Pd-catalyzed regioselective C-H alkenylation, it is possible to construct thiazole derivatives with orthogonal substitution patterns at the C-2, C-4, and C-5 positions, starting from simple mono-substituted thiazoles or even the parent thiazole. rsc.org
Furthermore, cobalt-catalyzed reactions have been developed for the syn-addition of (benzo)thiazoles to internal alkynes via C-H bond functionalization. This method yields C2-alkenylated (benzo)thiazoles with high regio- and stereoselectivities under mild reaction conditions. researchgate.net
The selective synthesis of 5-arylazoles can be achieved through the coupling of iodobenzene (B50100) with 2-substituted thiazoles in the presence of a catalytic amount of Pd(OAc)₂ and PPh₃, using Cs₂CO₃ as a base. researchgate.net Density functional theory (DFT) calculations and molecular electrostatic potential analysis have been employed to understand and predict the regioselectivity in the synthesis of fused thiazoles. nih.gov These computational tools help in elucidating the reaction mechanisms and rationalizing the observed outcomes. nih.gov
Table 1: Regioselective Functionalization of the Thiazole Ring
| Catalyst/Reagent | Position of Functionalization | Type of Reaction | Reference |
|---|---|---|---|
| Pd(II) complexes | C5 | C-H functionalization/Hydroarylation | researchgate.netnih.gov |
| Pd-catalyst | C2, C4, C5 | C-H alkenylation | rsc.org |
| Cobalt-Xantphos | C2 | C-H bond functionalization/Alkenylation | researchgate.net |
Amino Acid-Derived Thiazole Peptidomimetics in Synthetic Endeavors
Thiazoles are considered valuable scaffolds in the design of peptidomimetics, where they can mimic or constrain the conformations of peptide backbones. uq.edu.auresearchgate.net The thiazole ring can be viewed as a cyclized and dehydrated derivative of a cysteine residue incorporated into a peptide sequence. uq.edu.auresearchgate.net This structural feature can influence molecular conformation and interactions with biological targets. researchgate.net
The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring from thioamides and α-halocarbonyls. uq.edu.au However, when using enantiomerically pure α-amino acids to derive the thioamide component, racemization can be a concern due to base-promoted epimerization or acid-catalyzed imine-to-enamine equilibrium during cyclization. uq.edu.au To address this, modified Hantzsch synthesis protocols have been developed to produce enantiomerically pure α-amino acid-derived thiazoles. uq.edu.au
A general synthetic route to amino acid-derived thiazoles involves the conversion of N-protected (S)-amino acids into their corresponding amides, which are then converted to thioamides using Lawesson's reagent. acs.org Subsequent reaction with an α-halocarbonyl compound, such as ethyl bromopyruvate, in the presence of a base like calcium carbonate, affords the bis-protected thiazole. acs.org This procedure has been shown to improve yields and simplify the purification process compared to older three-step methods. acs.org
Solid-phase synthesis has also been employed to create thiazole-containing peptide macrocycles. uq.edu.au For example, a peptide on a solid support can be reacted with N,N'-di-Boc-thiourea and Mukaiyama's reagent to form a thiourea, which is then cyclized with α-bromopyruvic acid to generate the thiazole ring within the peptide structure. uq.edu.au
A comprehensive study involved the synthesis of 64 (S)-amino acid-derived thiazole target compounds to investigate their interactions with P-glycoprotein (P-gp). acs.orgnih.gov This work highlights the importance of synthesizing libraries of these peptidomimetics to understand their structure-activity relationships. acs.org
Table 2: Key Steps in the Synthesis of Amino Acid-Derived Thiazoles
| Step | Reagents and Conditions | Purpose | Reference |
|---|---|---|---|
| Thioamide Formation | Amide, Lawesson's reagent | Conversion of amide to thioamide | acs.org |
| Thiazole Ring Construction | Thioamide, α-halocarbonyl, CaCO₃ | Hantzsch synthesis to form the thiazole ring | acs.org |
| Amide Coupling | Carboxylic acid, Amine, HCTU, HOBt, DIEA | Formation of amide bonds in peptidomimetics | acs.org |
Design and Synthesis of 2-Substituted Thiazole-4-carboxamides
Thiazole-4-carboxamides are a class of compounds that have attracted significant attention in medicinal chemistry due to their potential therapeutic applications. The synthesis of these molecules often involves the construction of the thiazole core followed by the formation of the amide bond.
One common synthetic approach starts with the Hantzsch synthesis to form a 2-aminothiazole (B372263) derivative, which is then acylated to introduce the desired substituent at the 2-position. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate can be reacted with various substituted carbonyl chlorides to yield a series of novel thiazolylcarboxamide derivatives in excellent yields. researchgate.net
In the design of novel antitumor agents, a series of 2-(3-(methylamino)propyl)thiazole-4-carboxamides were designed and synthesized as structurally simpler analogs of pretubulysin. researchgate.net The synthesis of these compounds allows for the exploration of structure-activity relationships and the identification of potent cytotoxic agents against various cancer cell lines. researchgate.net
Furthermore, a series of N-substituted 2-(4-pyridinyl)thiazole carboxamides were designed and synthesized to investigate their anti-angiogenic properties. nih.gov Optimization of this series led to the discovery of potent inhibitors of human umbilical vein endothelial cell (HUVEC) colony formation and migration. nih.gov
The synthesis of thiazole carboxamide derivatives can also be achieved through the coupling of a thiazole carboxylic acid with an appropriate amine. For example, a series of thiazole-integrated pyrrolotriazinone derivatives were synthesized to combine the antiproliferative properties of the thiazole moiety with the PI3K inhibitory activity of the pyrrolotriazinone core. researchgate.net
Table 3: Examples of Synthesized 2-Substituted Thiazole-4-carboxamides and their Precursors
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Substituted carbonyl chlorides | Thiazolylcarboxamides | researchgate.net |
| 2-Amino-thiazole-4-carboxamides | N-methyl-L-Valyl group | Pretubulysin and cemadotin (B145586) hybrids | researchgate.net |
| Pyridinyl-thiazolyl carboxylic acid | Various amines | N-Substituted 2-(4-pyridinyl)thiazole carboxamides | nih.gov |
Table 4: List of Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| 5-arylazoles | |
| C2-alkenylated (benzo)thiazoles | |
| Thiazole-containing triarylethylenes | |
| (S)-amino acid-derived thiazoles | |
| Bis-protected thiazoles | |
| Thiazole-containing peptide macrocycles | |
| 2-(3-(methylamino)propyl)thiazole-4-carboxamides | |
| N-substituted 2-(4-pyridinyl)thiazole carboxamides | |
| Thiazole-integrated pyrrolotriazinone derivatives | |
| Thiazolylcarboxamides | |
| Pretubulysin | |
| Cemadotin | |
| N,N'-di-Boc-thiourea | |
| Ethyl bromopyruvate | |
| Lawesson's reagent | |
| Mukaiyama's reagent | |
| Pd(OAc)₂ | |
| PPh₃ | |
| Cs₂CO₃ | |
| HCTU | |
| HOBt | |
| DIEA |
Spectroscopic and Analytical Characterization Techniques for 2 Methyl 4 Propylthiazole
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of 2-Methyl-4-propylthiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Thiazole (B1198619) Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic proton on the thiazole ring (H-5) would appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The methyl protons at the 2-position would resonate as a singlet in the upfield region, generally between 2.0 and 3.0 ppm. The propyl group at the 4-position would show a characteristic pattern: a triplet for the terminal methyl protons (CH₃), a sextet for the methylene (B1212753) protons adjacent to the methyl group (CH₂), and a triplet for the methylene protons attached to the thiazole ring (CH₂), with chemical shifts progressively moving downfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbon atoms of the thiazole ring are expected to resonate in the aromatic region of the spectrum (typically 110-160 ppm). The methyl carbon at the 2-position would appear at a higher field strength compared to the propyl carbons. The three carbon atoms of the propyl group would have distinct chemical shifts, with the carbon directly attached to the thiazole ring being the most deshielded.
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Thiazole H-5 | 6.8 - 7.2 | Singlet |
| -CH₂- (Propyl, α to ring) | 2.6 - 3.0 | Triplet |
| -CH₂- (Propyl, β to ring) | 1.6 - 2.0 | Sextet |
| -CH₃ (Propyl, γ to ring) | 0.8 - 1.2 | Triplet |
| -CH₃ (at C-2) | 2.4 - 2.8 | Singlet |
| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |
| Thiazole C-2 | 160 - 165 |
| Thiazole C-4 | 150 - 155 |
| Thiazole C-5 | 110 - 115 |
| -CH₂- (Propyl, α to ring) | 30 - 35 |
| -CH₂- (Propyl, β to ring) | 20 - 25 |
| -CH₃ (Propyl, γ to ring) | 10 - 15 |
| -CH₃ (at C-2) | 18 - 22 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula of this compound can be unequivocally confirmed. The expected exact mass of this compound (C₇H₁₁NS) is 141.0663.
Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. In the mass spectrum of 2-propyl-4-methylthiazole, a related isomer, the molecular ion peak is observed at an m/z of 141. nist.gov The fragmentation pattern provides further structural information. For thiazole derivatives, fragmentation often involves cleavage of the bonds adjacent to the heteroatoms and the alkyl substituents. Common fragmentation pathways for 2-substituted-4-arylthiazoles include the cleavage of the thiazole ring. nih.gov For this compound, characteristic fragment ions would be expected from the loss of the propyl group, the methyl group, and cleavage of the thiazole ring itself.
| Ion | m/z (Expected) | Possible Fragmentation |
| [M]⁺ | 141 | Molecular Ion |
| [M-CH₃]⁺ | 126 | Loss of methyl group |
| [M-C₃H₇]⁺ | 98 | Loss of propyl group |
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Key expected vibrational frequencies include C-H stretching vibrations from the methyl and propyl groups in the 2800-3000 cm⁻¹ region. Aromatic C-H stretching from the thiazole ring is expected around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring typically appear in the 1650-1450 cm⁻¹ region. The C-S stretching vibration is usually weaker and found in the 800-600 cm⁻¹ range. The presence and specific positions of these bands can confirm the integrity of the thiazole ring and the nature of its alkyl substituents. For instance, studies on 2-amino-4-methylthiazole (B167648) have identified characteristic vibrational bands for the thiazole ring structure. mdpi.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=N Stretch | 1650 - 1550 |
| C=C Stretch (Thiazole ring) | 1550 - 1450 |
| C-S Stretch | 800 - 600 |
UV-Visible Spectroscopy for Electronic Properties
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the presence of the thiazole ring, a heteroaromatic system, will give rise to characteristic π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, involve the excitation of electrons from the bonding π orbitals to the antibonding π* orbitals of the conjugated system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen and sulfur heteroatoms) to the antibonding π* orbitals. The position of the absorption maximum (λmax) is influenced by the solvent and the substituents on the thiazole ring.
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from complex mixtures and for determining its purity.
Gas Chromatography (GC) for Purity Assessment and Mixture Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like this compound. In GC, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate).
The purity of a this compound sample can be determined by the presence of a single major peak in the chromatogram. The area under the peak is proportional to the amount of the compound, allowing for quantitative analysis. The NIST Chemistry WebBook reports a Kovats retention index of 1064 for this compound on a non-polar OV-101 column at 110 °C. nist.gov This index is a standardized measure of retention time, which aids in the identification of the compound by comparing it to known values.
| Parameter | Value | Conditions |
| Kovats Retention Index (I) | 1064 | Column: OV-101 (non-polar), Temperature: 110 °C |
High-Performance Liquid Chromatography (HPLC) for Compound Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds, making it a suitable method for the analysis of this compound and related thiazole derivatives. While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, the general principles of HPLC analysis for thiazoles can be applied.
Typically, reversed-phase HPLC is employed, utilizing a nonpolar stationary phase (often C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For the analysis of thiazole compounds, a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly used. d-nb.info To improve peak shape and resolution, modifiers like formic acid or phosphoric acid are often added to the mobile phase. d-nb.infosielc.com
Detection is frequently achieved using a UV detector, as the thiazole ring exhibits absorbance in the UV region. For instance, a novel aminothiazole was detected at 272 nm. d-nb.info The choice of wavelength is crucial for achieving optimal sensitivity. In cases where higher specificity and sensitivity are required, HPLC can be coupled with a mass spectrometer (LC-MS).
The following table summarizes typical HPLC conditions used for the analysis of similar thiazole compounds, which can serve as a starting point for developing a method for this compound.
| Parameter | Condition 1: Analysis of a Novel Aminothiazole d-nb.info | Condition 2: Analysis of 2-Amino-5-methyl-thiazole sielc.com |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) | Newcrom R1 |
| Mobile Phase | 55% 0.1% v/v orthophosphoric acid in water and 45% of orthophosphoric acid in acetonitrile | Acetonitrile (MeCN), water, and phosphoric acid |
| Flow Rate | 1 mL/min | Not specified |
| Detection | UV at 272 nm | Not specified |
| Elution Mode | Isocratic | Reverse Phase (RP) |
Crystallographic Analysis of this compound and its Analogs
Crystallographic analysis, particularly X-ray crystallography, provides definitive information about the three-dimensional structure of a molecule in its crystalline state, including bond lengths, bond angles, and intermolecular interactions. However, a search of the current scientific literature and crystallographic databases did not yield any specific crystallographic data for this compound.
Chemometric Approaches in Spectroscopic Data Interpretation
Spectroscopic techniques, while powerful, often generate large and complex datasets. Chemometrics, the application of mathematical and statistical methods, is crucial for extracting meaningful information from this data. frontiersin.org For the analysis of this compound, chemometric approaches can be applied to interpret spectroscopic data for purposes such as quality control, authentication, and correlation with sensory properties, as thiazoles are known flavor compounds. sciopen.commdpi.com
Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that can reduce the dimensionality of spectroscopic data while retaining the most important information. frontiersin.org By applying PCA to a set of spectra from different batches of this compound, it would be possible to visualize clustering, identify outliers, and detect variations in the samples.
In the context of flavor analysis, where this compound may be a component of a complex mixture, chemometric methods can be used to correlate spectroscopic data with sensory panel evaluations. sciopen.com Regression methods such as Partial Least Squares (PLS) regression could be employed to build predictive models that link spectral features to specific flavor attributes. These models can then be used for rapid, instrumental assessment of flavor quality.
The application of chemometrics is not limited to a single spectroscopic technique. Data from multiple sources, such as infrared (IR), Raman, and mass spectrometry, can be combined in a process known as data fusion to provide a more comprehensive characterization of the sample. nih.gov This multi-block analysis can reveal relationships between different types of chemical information, leading to a more robust understanding of the compound and its properties.
Theoretical and Computational Studies of 2 Methyl 4 Propylthiazole
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For 2-Methyl-4-propylthiazole, while direct studies are not extensively documented, the application of these methods to analogous thiazole (B1198619) structures provides significant insights.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. It is instrumental in predicting the geometry, electronic distribution, and reactivity of compounds like this compound. DFT studies on various thiazole derivatives have been employed to understand their antimicrobial and anticancer activities. ijirt.orgresearchgate.net These studies often involve calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to determine the molecule's reactivity and kinetic stability.
Table 1: Representative DFT-Calculated Electronic Properties of a Thiazole Derivative (Note: This data is illustrative for a generic thiazole derivative and not specific to this compound due to the absence of direct research.)
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |
Ab Initio Methods for Predicting Spectroscopic Parameters and Energetics
Ab initio quantum chemistry methods, which are based on first principles without experimental data, are utilized for the precise prediction of spectroscopic parameters and energetics. These methods can be applied to this compound to calculate properties such as vibrational frequencies (for infrared and Raman spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies (for UV-visible spectroscopy). Such predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational preferences and interactions.
Ligand-Receptor Interactions (if applicable to biological target studies)
Structure-Activity Relationship (SAR) Modeling and Prediction for Thiazole Derivatives
Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. bohrium.comnih.gov For thiazole derivatives, SAR studies have been instrumental in the development of new therapeutic agents. mdpi.comijper.org
The thiazole ring is a versatile scaffold found in numerous pharmacologically active molecules. globalresearchonline.net SAR studies on thiazole derivatives have revealed key structural features that contribute to their biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netnih.gov For instance, the nature and position of substituents on the thiazole ring can significantly impact the compound's potency and selectivity.
Table 2: Illustrative SAR Findings for Thiazole Derivatives (Note: This table presents generalized SAR principles observed in studies of various thiazole derivatives.)
| Structural Modification | Observed Effect on Biological Activity |
| Substitution at position 2 | Often crucial for modulating potency and target selectivity. |
| Substitution at position 4 | Can influence pharmacokinetic properties. |
| Substitution at position 5 | Can affect the overall conformation and binding affinity. |
| Introduction of bulky groups | May enhance or decrease activity depending on the target's binding pocket. |
Computational tools like molecular docking are frequently used in conjunction with SAR studies to visualize and predict how different structural modifications will affect the binding of a molecule to its target. nih.govnih.gov These computational insights help in the rational design of new, more effective thiazole-based drugs.
Computational Studies of Photochemical Behavior and Reaction Mechanisms
While computational studies focusing specifically on this compound are not extensively available in publicly accessible literature, a broader body of research on the photochemical behavior and reaction mechanisms of the core thiazole ring and its simpler alkylated derivatives provides significant insights. These theoretical investigations employ various computational methods to elucidate the electronic excited states, potential energy surfaces, and reaction pathways that govern the response of these molecules to ultraviolet (UV) and visible light.
Theoretical models suggest that the photochemical reactivity of thiazoles is largely dictated by the nature of their low-lying excited states, which can be of ππ* or nπ* character. The relative energies and interactions of these states are crucial in determining the subsequent photochemical pathways, which can include isomerization, ring-opening, and fragmentation.
One theoretical study on the photochemical isomerization of methylisothiazoles, which can serve as a model for understanding alkyl-substituted thiazoles, explored various reaction mechanisms using Complete Active Space Self-Consistent Field (CASSCF) and Multireference Møller-Plesset (MP2-CAS) methods. The study proposed that the preferred reaction route involves the excitation of the reactant to the Franck-Condon region, followed by relaxation through a conical intersection to form the photoproduct. rsc.org
Investigations into the electronic states of the parent thiazole molecule using vacuum ultraviolet (VUV) absorption spectroscopy and ab initio multi-reference configuration interaction methods have identified several valence and Rydberg excited states. researchgate.net The lowest absorption bands are dominated by intense π → π* transitions. researchgate.net Understanding these electronic transitions is fundamental to predicting the photochemical behavior of thiazole derivatives.
Further computational work, combining matrix-isolation Fourier-transform infrared (FT-IR) spectroscopy with density functional theory (DFT) calculations, has shed light on the UV-induced photoreactions of thiazole. These studies have identified novel reaction pathways involving the cleavage of the C-S and C-N bonds in the thiazole ring, leading to the formation of open-chain isomers such as isocyano compounds. rsc.org The initial step is proposed to be the cleavage of the CS–CN bond, followed by hydrogen-atom migration. rsc.org
The following table summarizes key findings from computational studies on the photochemical behavior of thiazole and its derivatives:
| Research Focus | Computational Methods | Key Findings |
| Photochemical Isomerization of Methylisothiazoles | CASSCF, MP2-CAS | The preferred reaction pathway proceeds through a conical intersection. rsc.org |
| Electronic States of Thiazole | Ab initio multi-reference CI | The lowest energy absorptions are primarily due to π → π* transitions. researchgate.net |
| UV-induced Photoreactions of Thiazole | DFT, Matrix-Isolation FT-IR | Ring-opening occurs via cleavage of the CS–CN bond, leading to isocyano intermediates. rsc.org |
| Photochemical Synthesis of 2-Arylbenzothiazoles | DFT, AI/ML | The molecular structure and physicochemical properties of the base are critical in the rate-determining steps. nih.gov |
These computational studies provide a foundational understanding of the intrinsic photochemical reactivity of the thiazole ring. The presence of alkyl substituents, such as the methyl and propyl groups in this compound, is expected to influence the photophysical and photochemical properties by altering the energies of the ground and excited states through inductive and hyperconjugative effects. However, the fundamental reaction pathways, such as ring isomerization and cleavage, are likely to be similar to those elucidated for the parent thiazole and its simpler methylated analogs.
Occurrence and Role of 2 Methyl 4 Propylthiazole in Natural Systems
Natural Occurrence of Thiazoles in Biological Matrices
Thiazoles are a class of sulfur-containing heterocyclic organic compounds that are widely distributed in nature. adv-bio.com Although the specific compound 2-Methyl-4-propylthiazole is not extensively documented in natural sources, the broader family of alkylthiazoles is found in a variety of foods and biological systems. They have been identified in products such as coffee, black tea, leafy green vegetables, and beer. adv-bio.com
The formation of these compounds is often associated with thermal processing. Consequently, they are frequently detected in cooked foods. For example, various thiazole (B1198619) derivatives have been isolated from roasted or cooked meats like beef and chicken, as well as in fried potatoes, roasted nuts, and baked goods. perfumerflavorist.com Structurally related compounds, such as 2-isobutylthiazole (B93282), have been identified in tomatoes, while 2-isopropyl-4-methylthiazole (B103707) is found in durian fruit, tomatoes, yeast extract, and coriander seed oil. foodb.canih.gov
Biosynthetic Pathways Leading to Thiazole Structures
The formation of thiazoles in natural systems, particularly in food, is primarily a result of chemical reactions occurring during heating processes rather than enzymatic biosynthesis. The two main pathways responsible for the generation of the thiazole ring are the Maillard reaction and the thermal degradation of specific sulfur-containing precursors.
Maillard Reaction: This complex series of non-enzymatic browning reactions occurs between reducing sugars and amino acids when heated. For thiazole formation, the key precursors are sulfur-containing amino acids, such as L-cysteine, and dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal, which are themselves degradation products of sugars. nih.gov The reaction of these intermediates with hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃), both derived from the breakdown of cysteine, leads to the formation of the thiazole ring. nih.govbtbuspxb.com
Thermal Degradation of Thiamine (B1217682) (Vitamin B1): Thiamine contains a pre-formed thiazole ring. When subjected to heat, thiamine can degrade into a variety of volatile flavor compounds, including several thiazole derivatives. btbuspxb.com This pathway is a significant source of thiazoles in many cooked foods, contributing to their savory and meaty aromas.
Role as a Flavor or Aroma Compound in Food and Natural Products
Thiazoles are recognized as potent aroma compounds that contribute significantly to the sensory profiles of many foods, even at very low concentrations. adv-bio.com While specific sensory data for this compound is limited, the flavor characteristics of numerous structurally similar alkylthiazoles have been well-documented. These related compounds typically impart nutty, roasted, meaty, green, and vegetable-like notes. adv-bio.comperfumerflavorist.com
The position and nature of the alkyl substituents on the thiazole ring influence the specific aroma profile. For instance, 2-isobutylthiazole is known for its green, tomato-leaf-like aroma, whereas 2-acetylthiazole (B1664039) provides a popcorn-like, nutty scent. adv-bio.comperfumerflavorist.com Given its structure, this compound is expected to contribute to the complex flavor profiles of foods where it may be present, likely imparting savory, green, or roasted notes.
The table below summarizes the aroma profiles of several alkylthiazoles that are structurally related to this compound.
| Compound | Reported Aroma/Flavor Profile | Commonly Found In |
|---|---|---|
| 2-Isobutylthiazole (2-(2-Methylpropyl)thiazole) | Green, earthy, tomato leaf-like perfumerflavorist.comfoodb.ca | Tomatoes foodb.ca |
| 2-Isopropyl-4-methylthiazole | Green, earthy, vegetable, tropical fruit, peach, nutty ulprospector.comthegoodscentscompany.com | Durian, tomatoes, yeast extract, cooked meats nih.gov |
| 2-Ethyl-4-methylthiazole | Nutty, roasted, yeasty adv-bio.comthegoodscentscompany.com | Cooked beef, cooked chicken, coffee, roasted sesame seed oil thegoodscentscompany.com |
| 2-Acetylthiazole | Popcorn-like, nutty, cereal-like adv-bio.comnih.gov | Processed foods, rice bran adv-bio.com |
Metabolic Fate and Environmental Considerations of 2 Methyl 4 Propylthiazole
Biotransformation Pathways in Microbial and Mammalian Systems
There is currently no available scientific literature detailing the specific biotransformation pathways of 2-Methyl-4-propylthiazole in microbial or mammalian systems.
Environmental Degradation Pathways (e.g., biotic and abiotic processes)
Specific studies on the biotic and abiotic degradation pathways of this compound in the environment have not been identified in the current body of scientific research.
Environmental Persistence and Mobility in Various Compartments
Data regarding the environmental persistence and mobility of this compound in soil, water, and air are not available in published scientific literature.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes for Thiazole (B1198619) Compounds
The traditional methods for synthesizing thiazole derivatives often rely on hazardous reagents and produce significant chemical waste, creating environmental concerns. researchgate.netnih.gov In response, the focus of synthetic chemistry has shifted towards the development of green and sustainable alternatives. researchgate.netsruc.ac.uk These modern approaches prioritize the use of renewable starting materials, non-toxic catalysts, and mild reaction conditions to minimize the environmental footprint of thiazole synthesis. nih.gov
Several innovative techniques are being employed to achieve these goals:
Microwave Irradiation: This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netsruc.ac.uk
Ultrasound Synthesis (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and yields, providing an energy-efficient alternative to traditional synthesis. researchgate.netsruc.ac.uktandfonline.com
Green Solvents: Researchers are exploring the use of environmentally benign solvents like water, ionic liquids, and deep eutectic solvents to replace volatile and toxic organic solvents. researchgate.netmdpi.com
Green Catalysts: The development and use of recyclable and non-toxic catalysts, including biocatalysts, are central to sustainable synthesis. researchgate.netsruc.ac.uk For instance, a recyclable cross-linked chitosan (B1678972) hydrogel has been used as an efficient biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.com
Mechanochemistry: This solvent-free approach involves grinding solid reactants together, which can lead to highly efficient and environmentally friendly reactions. researchgate.net
Multi-component Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and reduce waste. researchgate.netsruc.ac.uk
These green chemistry approaches not only offer environmental benefits but also prove to be scalable, cost-effective, and often result in simpler purification processes. researchgate.netnih.gov The thiazole derivatives produced through these sustainable methods have demonstrated comparable or even enhanced biological activities, highlighting the viability of green synthesis in drug discovery. researchgate.net
Table 1: Comparison of Conventional and Green Synthetic Routes for Thiazoles
| Feature | Conventional Synthesis | Green Synthesis |
| Reagents | Often hazardous and non-renewable | Renewable starting materials, non-toxic catalysts nih.gov |
| Solvents | Volatile and toxic organic solvents | Water, ionic liquids, deep eutectic solvents researchgate.net |
| Energy Input | Often requires prolonged heating | Microwave irradiation, ultrasound researchgate.netsruc.ac.uk |
| Waste Generation | Substantial | Minimized |
| Efficiency | Can be time-consuming with lower yields | Often faster with higher yields tandfonline.com |
| Environmental Impact | High | Low nih.gov |
Advanced Computational Design for Rational Discovery of Thiazole-Based Scaffolds
The rational design of new drugs is increasingly reliant on advanced computational tools that can predict the biological activity of molecules before they are synthesized. ijirt.orgmdpi.com This in silico approach significantly accelerates the drug discovery process, reduces costs, and minimizes the need for extensive animal testing. For thiazole-based scaffolds, computational methods are being used to design and optimize new therapeutic agents with enhanced potency and specificity. ijirt.orgresearchgate.net
Key computational techniques employed in thiazole research include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. ijirt.orgnih.gov By simulating the interaction between a thiazole derivative and its target, researchers can estimate the binding affinity and identify key interactions that contribute to its biological activity. ijirt.org This information is crucial for designing molecules with improved efficacy.
Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of a molecule and its target over time, offering a more detailed understanding of the binding process and the stability of the complex. nih.gov
In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. researchgate.netnih.gov Computational tools can predict these properties early in the design phase, allowing chemists to modify the structure of the thiazole scaffold to improve its drug-like characteristics. researchgate.net
These computational studies have been instrumental in the development of novel thiazole derivatives with a wide range of potential therapeutic applications, including as anticancer, antibacterial, and antifungal agents. ijirt.orgresearchgate.netnih.gov For example, computational analysis has helped to identify the structural features of thiazole derivatives that are critical for their antimicrobial efficacy, such as specific functional groups that enhance binding to target enzymes. ijirt.org
Exploration of Undiscovered Biological Activities and Therapeutic Applications
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. wisdomlib.orgbohrium.comnih.gov Thiazole derivatives have a well-documented history of diverse pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. wisdomlib.orgnih.govresearchgate.netglobalresearchonline.net The ongoing exploration of this versatile heterocycle continues to uncover new therapeutic possibilities.
Researchers are actively investigating novel applications for thiazole-based compounds in various disease areas. The structural versatility of the thiazole ring allows for the synthesis of large libraries of derivatives, which can then be screened for a wide range of biological activities. researchgate.net This has led to the identification of thiazole compounds with potential as:
Anticancer Agents: Certain thiazole derivatives have shown significant cytotoxic activity against various human cancer cell lines. wisdomlib.org
Antimicrobial Agents: The thiazole nucleus is a key component in many antimicrobial drugs, and research continues to identify new derivatives with potent activity against resistant strains of bacteria and fungi. mdpi.commdpi.com
Antimalarial and Antiviral Agents: Thiazole compounds have demonstrated potential in combating infectious diseases like malaria and viral infections. wisdomlib.org
Antioxidant and Anti-inflammatory Agents: The ability of some thiazole derivatives to scavenge free radicals and modulate inflammatory pathways is being explored for the treatment of various inflammatory conditions. wisdomlib.orgnih.gov
The discovery of new biological activities for thiazole derivatives is often facilitated by high-throughput screening methods and a deeper understanding of the structure-activity relationships that govern their pharmacological effects.
Table 2: Reported Biological Activities of Thiazole Derivatives
| Biological Activity | Therapeutic Area |
| Anticancer wisdomlib.org | Oncology |
| Antibacterial mdpi.com | Infectious Diseases |
| Antifungal mdpi.com | Infectious Diseases |
| Antiviral wisdomlib.org | Infectious Diseases |
| Antimalarial wisdomlib.org | Infectious Diseases |
| Anti-inflammatory nih.gov | Inflammation and Immunology |
| Antioxidant wisdomlib.org | Various |
| Antidiabetic researchgate.net | Metabolic Disorders |
| Anticonvulsant tandfonline.com | Neurology |
| Anti-Alzheimer researchgate.net | Neurology |
Integration of 2-Methyl-4-propylthiazole Research with Systems Biology and Omics Technologies
Systems biology offers a holistic approach to understanding complex biological systems by integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.org While specific research integrating these technologies with this compound is not yet widely documented, the application of systems biology and multi-omics approaches to the broader field of thiazole research holds immense potential.
By combining these high-throughput data sets, researchers can:
Elucidate Mechanisms of Action: A multi-omics approach can help to unravel the complex molecular mechanisms by which thiazole derivatives exert their biological effects. mdpi.com For example, by analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to treatment with a thiazole compound, researchers can identify the cellular pathways that are targeted.
Identify Novel Drug Targets: Systems biology can help to identify new molecular targets for which thiazole-based drugs could be developed. oeno-one.eu
Discover Biomarkers: Omics data can be used to identify biomarkers that can predict a patient's response to a thiazole-based therapy or to monitor the effectiveness of treatment.
Understand Drug Resistance: By comparing the omics profiles of drug-sensitive and drug-resistant cells, researchers can gain insights into the mechanisms of drug resistance and develop strategies to overcome it.
The integration of omics data requires sophisticated computational and bioinformatics tools to analyze and interpret the vast amounts of data generated. frontiersin.org As these technologies become more accessible, their application to the study of thiazole compounds is expected to provide a more comprehensive understanding of their pharmacology and pave the way for the development of more effective and personalized medicines.
Assessment of Environmental Impact and Green Chemistry Approaches in Thiazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of thiazole compounds to minimize their environmental impact. bepls.comosi.lv This involves a comprehensive assessment of the entire lifecycle of a chemical process, from the choice of starting materials to the final disposal of waste.
Key aspects of assessing and mitigating the environmental impact of thiazole synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Less Hazardous Chemical Syntheses: Developing synthetic methods that use and generate substances that possess little or no toxicity to human health and the environment. mdpi.com
Designing Safer Chemicals: Designing chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries: The use of safer solvents, such as water or biodegradable solvents, is a key focus of green chemistry in thiazole synthesis. researchgate.net
Energy Efficiency: Designing synthetic methods that are conducted at ambient temperature and pressure to reduce energy consumption. tandfonline.com
Use of Renewable Feedstocks: Utilizing raw materials and feedstocks that are renewable rather than depleting. nih.gov
By adopting these green chemistry principles, the chemical industry can produce thiazole derivatives in a more sustainable and environmentally responsible manner. sruc.ac.ukmdpi.com The development of eco-friendly protocols for thiazole synthesis is not only an ethical imperative but also a driver of innovation, leading to more efficient and cost-effective manufacturing processes. researchgate.netnih.gov
Q & A
Q. How can researchers address discrepancies in melting point ranges across studies?
- Methodological Answer : Calibrate equipment using reference standards (e.g., vanillin, mp 81–83°C). Report melting points as ranges (e.g., 141–143°C) with heating rates (1°C/min) and specify open/closed capillary methods to account for polymorphism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
